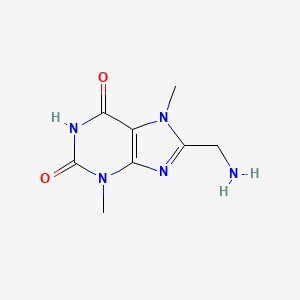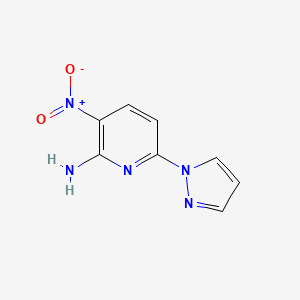
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of Pyrazole Ring: The nitrated pyridine is then reacted with hydrazine or its derivatives to form the pyrazole ring. This step often requires a catalyst and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-6-(1H-pyrazol-1-yl)pyridin-2-amine.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.
類似化合物との比較
3-Nitro-1H-pyrazole: Similar in structure but lacks the pyridine ring.
6-Amino-3-nitropyridine: Similar in structure but lacks the pyrazole ring.
Uniqueness: 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is unique due to the presence of both a nitro group and a pyrazole ring on the pyridine scaffold, which imparts distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H7N5O2 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC名 |
3-nitro-6-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C8H7N5O2/c9-8-6(13(14)15)2-3-7(11-8)12-5-1-4-10-12/h1-5H,(H2,9,11) |
InChIキー |
JSWDIUNRVOQUJL-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


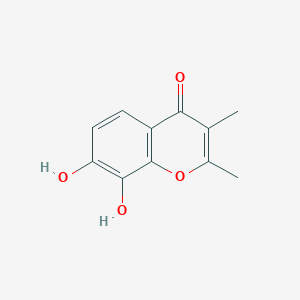
![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
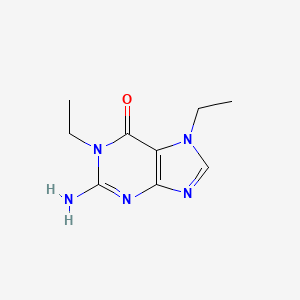
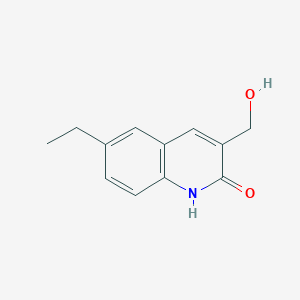




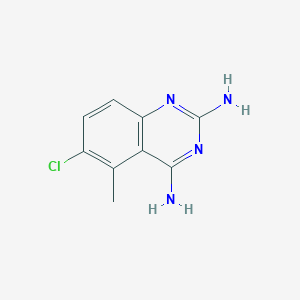
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)
